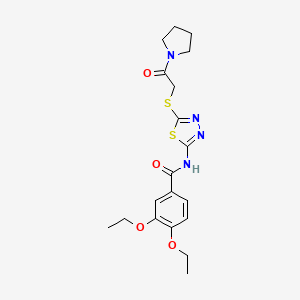

![molecular formula C9H16N2O2 B2724159 (3As,6aS)-N,N-dimethyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide CAS No. 2241140-55-4](/img/structure/B2724159.png)

(3As,6aS)-N,N-dimethyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3As,6aS)-N,N-dimethyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide” is a chemical compound that belongs to the class of pyrrole carboxamides . Pyrrole carboxamides are known to be incorporated in the total syntheses of pyrrole–imidazole alkaloids (PIA), which are sponge-derived secondary metabolites . These alkaloids have a broad range of biological activities and display interesting skeletal diversity and complexity .

Synthesis Analysis

The synthesis of pyrrole carboxamides involves various strategies, ranging from classical amide bond forming processes to non-traditional bond formation, including the de novo synthesis of the pyrrole itself . For instance, the Paal-Knorr pyrrole synthesis is a method that allows the synthesis of N-substituted pyrroles under mild reaction conditions .Chemical Reactions Analysis

Pyrrole compounds, including pyrrole carboxamides, can undergo a variety of chemical reactions. For example, they can participate in the Paal-Knorr pyrrole synthesis, a reaction that involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . They can also undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride .Applications De Recherche Scientifique

Synthesis and Characterization

Research in the field of polymer science has led to the synthesis of new polyamides and poly(amide-imide)s, which are crucial for developing advanced materials with specific thermal, mechanical, and chemical properties. Studies such as those by Saxena et al. (2005) and Hsiao et al. (1999) have explored the direct polycondensation of diamines with dicarboxylic acids and bis(carboxyphthalimide)s, yielding polymers with high inherent viscosities and excellent solubility in polar aprotic solvents. These polymers exhibit remarkable thermal stability and are promising for high-performance applications due to their unique structural features (Saxena, Prabhakaran, Rao, & Ninan, 2005) (Hsiao, Yang, Chuang, & Lin, 1999).

Antimicrobial and Antiviral Applications

Quinoxaline derivatives, similar in structural complexity to the compound , have been synthesized for antimicrobial investigations. El-Gaby et al. (2002) synthesized 6,7-dimethylquinoxaline-2,3-dicarboxylic acid derivatives, which showed promising antimicrobial activities. These compounds represent a class of heterocyclic carboxamides with significant potential in treating infectious diseases (El-Gaby, Ismail, Ammar, Zahran, & Shmeiss, 2002).

Drug Development and DNA Interaction

In drug development, the design and synthesis of compounds targeting specific DNA sequences or protein receptors are crucial. Studies like those conducted by Chavda et al. (2010) on pyrrole(H) based polyamides demonstrate the application of these compounds in recognizing specific DNA sequences, thereby controlling gene expression and offering pathways for treating diseases such as cancer (Chavda, Mulder, Brown, Mackay, Babu, Westrate, Ferguson, Lin, Kiakos, Ramos, Munde, Wilson, Hartley, & Lee, 2010).

Propriétés

IUPAC Name |

(3aS,6aS)-N,N-dimethyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-11(2)8(12)9-5-10-3-7(9)4-13-6-9/h7,10H,3-6H2,1-2H3/t7-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQGNKVRFIAZIV-CBAPKCEASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C12CNCC1COC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@]12CNC[C@H]1COC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

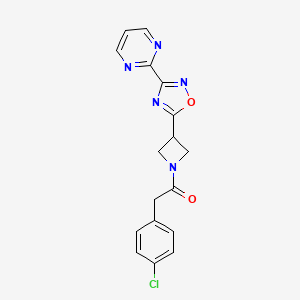

![N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2724077.png)

![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2724080.png)

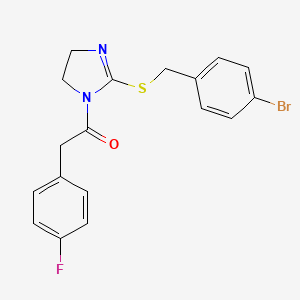

![N-(2-furylmethyl)-4-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)benzamide](/img/structure/B2724081.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide](/img/structure/B2724082.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2724084.png)

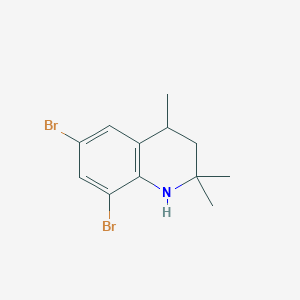

![N-(4-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2724086.png)

![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2724089.png)

![3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2724090.png)

![1,3-dimethyl-5-((4-methylbenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2724093.png)

![6-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2724099.png)